molecular formula C12H16N2 B3141817 N~1~,N~1~-diallyl-1,2-benzenediamine CAS No. 485324-20-7

N~1~,N~1~-diallyl-1,2-benzenediamine

Cat. No.: B3141817
CAS No.: 485324-20-7
M. Wt: 188.27 g/mol
InChI Key: AHICUTRJVMMDOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N¹,N¹-Diallyl-1,2-benzenediamine (CAS 485324-20-7) is a substituted 1,2-benzenediamine derivative with the molecular formula C₁₂H₁₆N₂ and a molecular weight of 188.27 g/mol . Structurally, it features two allyl groups attached to the N¹ positions of the benzene-1,2-diamine backbone. This compound is classified as an irritant (IRRITANT) and is primarily utilized in synthetic organic chemistry and materials science, though its specific applications are less documented compared to analogs .

Properties

IUPAC Name

2-N,2-N-bis(prop-2-enyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-3-9-14(10-4-2)12-8-6-5-7-11(12)13/h3-8H,1-2,9-10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHICUTRJVMMDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-diallyl-1,2-benzenediamine typically involves the reaction of 1,2-benzenediamine with allyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

In an industrial setting, the production of N1,N~1~-diallyl-1,2-benzenediamine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-diallyl-1,2-benzenediamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted benzenediamine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogenated compounds, bases like potassium carbonate or sodium hydroxide; conducted in organic solvents such as dichloromethane or toluene.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzenediamine derivatives.

Scientific Research Applications

N~1~,N~1~-diallyl-1,2-benzenediamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1,N~1~-diallyl-1,2-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in the modulation of biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs of N¹,N¹-diallyl-1,2-benzenediamine and their substituents:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
N¹,N¹-Diallyl-1,2-benzenediamine Two allyl groups at N¹ C₁₂H₁₆N₂ 188.27 Irritant; synthetic intermediate
FC-98 (N¹-(4-Fluorobenzyl)-4-methyl-1,2-benzenediamine) 4-Fluorobenzyl and methyl groups C₁₄H₁₅FN₂ 242.29 Anti-inflammatory activity in mice
N¹-Benzylbenzene-1,2-diamine Benzyl group at N¹ C₁₃H₁₄N₂ 198.27 Used in safety studies; irritant
N¹,N¹-Dimethyl-4-nitro-1,2-benzenediamine Dimethyl and nitro groups C₈H₁₁N₃O₂ 181.19 Nitro group enhances reactivity
N¹-Phenylbenzene-1,2-diamine Phenyl group at N¹ C₁₂H₁₂N₂ 184.24 Intermediate in dye synthesis

Key Observations :

  • Allyl vs.
  • Electron-Withdrawing Groups : The nitro group in N¹,N¹-dimethyl-4-nitro-1,2-benzenediamine increases electrophilicity, making it reactive in coupling reactions .
  • Fluorine Substitution : FC-98’s 4-fluorobenzyl group enhances metabolic stability and binding affinity in biological systems, as seen in its anti-inflammatory applications .

Physicochemical Properties

  • Solubility : Allyl groups reduce water solubility compared to hydrophilic analogs like N¹,N¹-dimethyl derivatives.
  • Thermal Stability : The nitro group in N¹,N¹-dimethyl-4-nitro-1,2-benzenediamine may lower thermal stability due to increased reactivity .
  • Spectroscopic Characterization : All compounds are validated via ¹H/¹³C NMR, IR, and mass spectrometry, with FC-98 further confirmed by X-ray crystallography in related studies .

Biological Activity

N~1~,N~1~-diallyl-1,2-benzenediamine, also known as diallylbenzene-1,2-diamine, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H14N2
  • Molecular Weight : 198.25 g/mol

This compound features two allyl groups attached to a benzene ring with two amino groups, which may contribute to its biological activities.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in biological systems.

  • Mechanism : The compound may scavenge free radicals through hydrogen donation or electron transfer processes.
  • Findings : In vitro studies have shown that the compound can reduce oxidative stress markers in various cell lines.

2. Anti-inflammatory Effects

The compound has been assessed for its anti-inflammatory properties, particularly in relation to cytokine production.

  • Studies : In a controlled environment, this compound demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Data Table :
CytokineControl Level (pg/mL)Treatment Level (pg/mL)% Inhibition
TNF-α1505066.67
IL-62006070.00

3. Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains.

  • Results : The compound displayed inhibitory effects against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 1: Antioxidant Efficacy

A study conducted on human cell lines demonstrated that treatment with this compound resulted in a significant reduction of reactive oxygen species (ROS) levels compared to untreated controls. The effectiveness was attributed to its ability to enhance endogenous antioxidant enzyme activity.

Case Study 2: Anti-inflammatory Response

In a model of induced inflammation using lipopolysaccharide (LPS), administration of this compound resulted in decreased levels of inflammatory markers in serum samples. This suggests a potential therapeutic role in managing inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~,N~1~-diallyl-1,2-benzenediamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N~1~,N~1~-diallyl-1,2-benzenediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.